N'-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
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Overview
Description
N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide typically involves multiple steps:
Formation of the oxamide core: This can be achieved by reacting oxalic acid derivatives with appropriate amines.
Introduction of the phenyl ring substituents: The chloro and fluoro groups can be introduced via halogenation reactions.
Attachment of the thiomorpholine moiety: This step may involve nucleophilic substitution reactions where the thiomorpholine ring is attached to the oxamide core.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits pharmacological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Chloro-4-fluorophenyl)oxamide: Lacks the thiomorpholine moiety.
N’-(4-Thiomorpholin-4-yloxan-4-yl)methyl oxamide: Lacks the chloro and fluoro substituents on the phenyl ring.
Uniqueness
The unique combination of substituents in N’-(3-Chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClFN3O3S/c19-14-11-13(1-2-15(14)20)22-17(25)16(24)21-12-18(3-7-26-8-4-18)23-5-9-27-10-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIQAAFMCQJHIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCSCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClFN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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